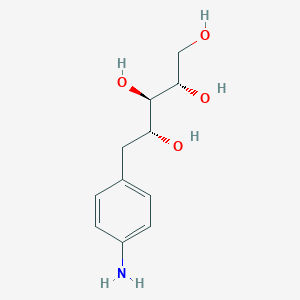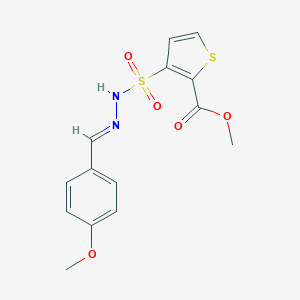
Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate, also known as MMTSC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMTSC is a sulfonyl hydrazone derivative of thiophene carboxylic acid and has been found to exhibit potent anti-inflammatory and antioxidant properties. In
科学的研究の応用
Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been found to exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In diabetes research, this compound has been found to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, this compound has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer, diabetes, and inflammation. This compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. This compound has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
実験室実験の利点と制限
Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has several advantages for lab experiments, including its potent anti-inflammatory and antioxidant properties, as well as its ability to induce apoptosis in cancer cells. However, this compound also has some limitations, including its low solubility in water and potential toxicity at high doses. Therefore, it is important to optimize the dosage and delivery method of this compound for lab experiments.
将来の方向性
There are several future directions for research on Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate, including the optimization of its synthesis method, the development of new delivery methods, and the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate can be synthesized via a multistep process involving the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxybenzaldehyde hydrazone. The resulting hydrazone is then reacted with 2-thiophenecarboxylic acid to form the final product, this compound. The synthesis method has been optimized to obtain high yields of pure this compound.
特性
CAS番号 |
145865-77-6 |
|---|---|
分子式 |
C14H14N2O5S2 |
分子量 |
354.4 g/mol |
IUPAC名 |
methyl 3-[[(E)-(4-methoxyphenyl)methylideneamino]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H14N2O5S2/c1-20-11-5-3-10(4-6-11)9-15-16-23(18,19)12-7-8-22-13(12)14(17)21-2/h3-9,16H,1-2H3/b15-9+ |
InChIキー |
MHXYTWIYSYXGTG-OQLLNIDSSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
SMILES |
COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=C(SC=C2)C(=O)OC |
正規SMILES |
COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=C(SC=C2)C(=O)OC |
同義語 |
2-Thiophenecarboxylic acid, 3-((((4-methoxyphenyl)methylene)hydrazino) sulfonyl)-, methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)

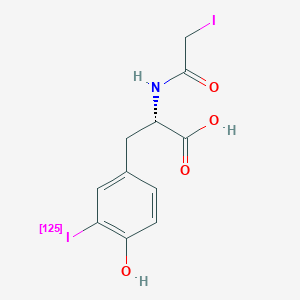


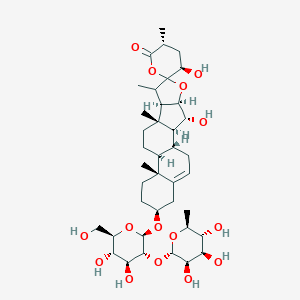



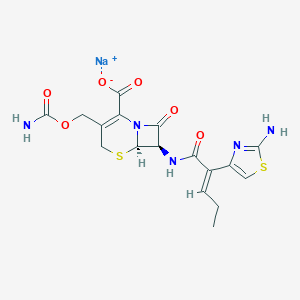
![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)
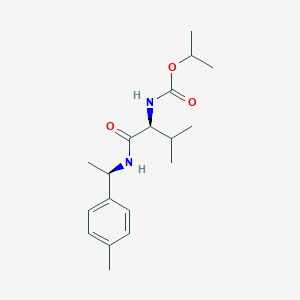
![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)
